molecular formula C10H13Cl9 B3344696 1,2,3,4,5,6,7,8,9-Nonachlorodecane CAS No. 890302-90-6

1,2,3,4,5,6,7,8,9-Nonachlorodecane

Cat. No.: B3344696
CAS No.: 890302-90-6
M. Wt: 452.3 g/mol
InChI Key: RVVJGZMAABNALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5,6,7,8,9-Nonachlorodecane is a highly chlorinated organic compound belonging to the class of polychloroalkanes It is characterized by the presence of nine chlorine atoms attached to a decane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6,7,8,9-Nonachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective addition of chlorine atoms to the decane molecule.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination reactors. The process begins with the purification of decane, followed by its chlorination using chlorine gas. The reaction is carried out in a continuous flow system to ensure consistent product quality. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8,9-Nonachlorodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated alcohols or acids.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Chlorinated alcohols, chlorinated acids.

    Reduction: Less chlorinated alkanes.

    Substitution: Compounds with functional groups replacing chlorine atoms.

Scientific Research Applications

1,2,3,4,5,6,7,8,9-Nonachlorodecane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its potential effects on biological systems and its role as a model compound for understanding the behavior of chlorinated hydrocarbons.

    Medicine: Investigated for its potential use in drug development and as a reference compound in toxicological studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8,9-Nonachlorodecane involves its interaction with cellular components. The compound can disrupt cell membranes due to its lipophilic nature, leading to changes in membrane permeability. Additionally, it can interact with enzymes and proteins, potentially inhibiting their function. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5,6,7,8-Octachlorodecane
  • 1,2,3,4,5,6,7,8,9,10-Decachlorodecane
  • 1,2,3,4,5,6,7-Heptachlorodecane

Uniqueness

1,2,3,4,5,6,7,8,9-Nonachlorodecane is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. Compared to its less chlorinated counterparts, it exhibits higher stability and resistance to degradation. This makes it particularly useful in applications requiring durable and persistent compounds.

Properties

IUPAC Name

1,2,3,4,5,6,7,8,9-nonachlorodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl9/c1-3(12)5(14)7(16)9(18)10(19)8(17)6(15)4(13)2-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVJGZMAABNALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C(C(C(C(CCl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872686
Record name 1,2,3,4,5,6,7,8,9-Nonachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890302-90-6
Record name 1,2,3,4,5,6,7,8,9-Nonachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6,7,8,9-Nonachlorodecane
Reactant of Route 2
1,2,3,4,5,6,7,8,9-Nonachlorodecane
Reactant of Route 3
1,2,3,4,5,6,7,8,9-Nonachlorodecane
Reactant of Route 4
1,2,3,4,5,6,7,8,9-Nonachlorodecane
Reactant of Route 5
1,2,3,4,5,6,7,8,9-Nonachlorodecane
Reactant of Route 6
1,2,3,4,5,6,7,8,9-Nonachlorodecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.